molecular formula C21H23NO3 B2510934 Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1023528-09-7

Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No.: B2510934
CAS No.: 1023528-09-7
M. Wt: 337.419
InChI Key: FLWSDZNURMVBJZ-UHFFFAOYSA-N
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Description

Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzoate ester linked to a phenylcyclopentyl group through a carbonylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate typically involves the esterification of 3-aminobenzoic acid with ethyl alcohol in the presence of a suitable catalyst. The phenylcyclopentyl group is introduced through a subsequent reaction with phenylcyclopentanone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates and cyclopentyl derivatives.

Scientific Research Applications

Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Ethyl 3-((phenylcyclopentyl)carbonylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the phenylcyclopentyl group, resulting in different chemical properties and applications.

    Phenylcyclopentylamine: Contains the phenylcyclopentyl group but lacks the benzoate ester, leading to distinct biological activities.

    Ethyl 3-aminobenzoate:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

ethyl 3-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-19(23)16-9-8-12-18(15-16)22-20(24)21(13-6-7-14-21)17-10-4-3-5-11-17/h3-5,8-12,15H,2,6-7,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWSDZNURMVBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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